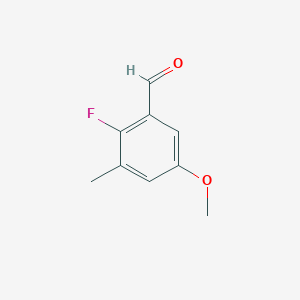
TMP-NVOC-Halo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TMP-NVOC-Halo is a novel cell-permeable, photoactivatable chemical inducer of protein dimerization. This compound is used in various scientific research applications, particularly in the fields of cell biology and biochemistry. It is designed to facilitate the study of dynamic cellular processes by enabling precise temporal and spatial control over protein interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
TMP-NVOC-Halo is synthesized through a series of chemical reactions that involve the coupling of trimethoprim (TMP), a well-known antibiotic, with a halo ligand and a nitroveratryloxycarbonyl (NVOC) group. The synthetic route typically involves the following steps:
Coupling of TMP with NVOC: This step involves the reaction of TMP with NVOC chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Introduction of the Halo Ligand: The halo ligand is introduced through a nucleophilic substitution reaction, where the NVOC-TMP intermediate reacts with a haloalkane in the presence of a suitable catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of robust purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
TMP-NVOC-Halo undergoes several types of chemical reactions, including:
Photoactivation: The NVOC group can be cleaved upon exposure to ultraviolet light, releasing the active TMP-Halo compound.
Dimerization: The TMP-Halo compound can induce protein dimerization by binding to specific protein targets.
Common Reagents and Conditions
Photoactivation: Ultraviolet light (typically around 365 nm) is used to cleave the NVOC group.
Dimerization: The presence of target proteins with compatible binding sites is required for effective dimerization.
Major Products Formed
Photoactivation: The major product formed is the active TMP-Halo compound.
Dimerization: The major product is the dimerized protein complex.
Scientific Research Applications
TMP-NVOC-Halo has a wide range of scientific research applications, including:
Cell Biology: It is used to study dynamic cellular processes such as protein-protein interactions, signal transduction, and cellular localization.
Biochemistry: this compound is employed in the investigation of enzyme mechanisms and protein folding.
Medicine: The compound is used in drug discovery and development, particularly in the identification of new therapeutic targets.
Industry: This compound is utilized in the development of biosensors and diagnostic tools
Mechanism of Action
The mechanism of action of TMP-NVOC-Halo involves the following steps:
Photoactivation: Exposure to ultraviolet light cleaves the NVOC group, releasing the active TMP-Halo compound.
Protein Binding: The TMP moiety binds to dihydrofolate reductase (DHFR), while the halo ligand binds to a haloenzyme.
Dimerization: The binding of TMP and the halo ligand to their respective targets induces the dimerization of the target proteins, facilitating the study of their interactions and functions
Comparison with Similar Compounds
TMP-NVOC-Halo is unique in its ability to provide precise temporal and spatial control over protein interactions. Similar compounds include:
Rapamycin: Another chemical inducer of dimerization, but it lacks the photoactivatable feature of this compound.
4-Coumarin-TMP-NVOC-Cl: A chemically induced dimerizer with similar properties, but it uses a coumarinyl photocaging group instead of NVOC.
Conclusion
This compound is a versatile and powerful tool in scientific research, offering unique advantages in the study of dynamic cellular processes. Its ability to induce protein dimerization with precise temporal and spatial control makes it an invaluable asset in various fields, including cell biology, biochemistry, medicine, and industry.
Properties
Molecular Formula |
C39H57ClN6O13 |
|---|---|
Molecular Weight |
853.4 g/mol |
IUPAC Name |
[4-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]-5-methoxy-2-nitrophenyl]methyl N-[3-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]propyl]carbamate |
InChI |
InChI=1S/C39H57ClN6O13/c1-50-32-24-30(31(46(48)49)25-33(32)57-20-19-56-18-17-55-16-15-54-14-13-53-11-7-5-4-6-9-40)27-59-39(47)43-10-8-12-58-36-34(51-2)22-28(23-35(36)52-3)21-29-26-44-38(42)45-37(29)41/h22-26H,4-21,27H2,1-3H3,(H,43,47)(H4,41,42,44,45) |
InChI Key |
ZJEAMRCCPGGFOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCCCNC(=O)OCC2=CC(=C(C=C2[N+](=O)[O-])OCCOCCOCCOCCOCCCCCCCl)OC)OC)CC3=CN=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


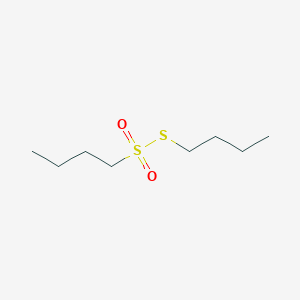
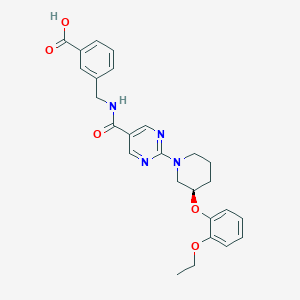
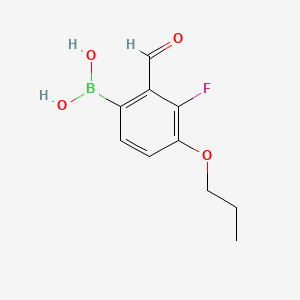
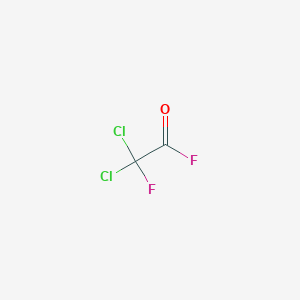

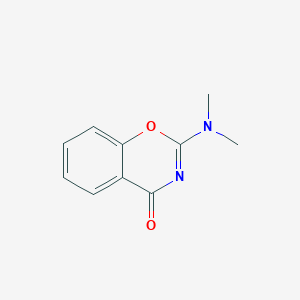
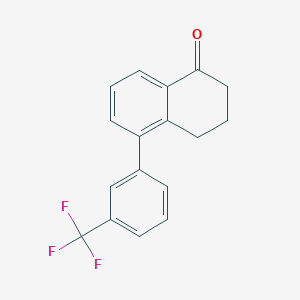
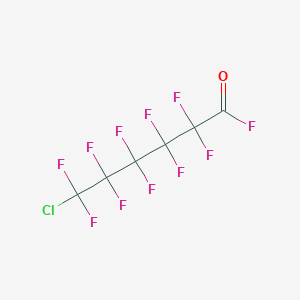
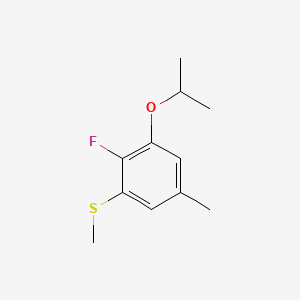

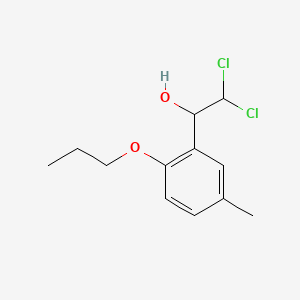

![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
